1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride basic properties
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of 1-Azabicyclo[2.2.2]octan-4-amine Dihydrochloride
Abstract: 1-Azabicyclo[2.2.2]octan-4-amine, commonly known as 4-aminoquinuclidine, is a rigid bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and drug development. Its dihydrochloride salt form is typically used to enhance solubility and stability. The basicity of its two distinct nitrogen centers—the bridgehead tertiary amine and the C4-primary amine—is a critical determinant of its physicochemical properties, influencing everything from solubility and stability to its pharmacokinetic profile and formulation strategy. This guide provides an in-depth analysis of these basic properties, offering theoretical insights and robust experimental protocols for their characterization. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of therapeutics incorporating this important structural motif.
Introduction: The Quinuclidine Scaffold in Drug Discovery
The 1-azabicyclo[2.2.2]octane system, or quinuclidine, is a privileged structure in drug design. Its rigid, cage-like framework imparts a defined three-dimensional geometry, which can lead to high-affinity and selective interactions with biological targets. This has led to its incorporation into a wide range of biologically active agents, including those targeting nicotinic acetylcholine receptors and other central nervous system targets.[1] The introduction of a primary amino group at the 4-position creates 1-Azabicyclo[2.2.2]octan-4-amine, a versatile building block with two key basic centers. Understanding the distinct basicity (pKa) of each nitrogen is paramount for predicting its behavior in physiological environments and for designing effective drug delivery systems.
Physicochemical and Structural Properties
Chemical Identity and Characteristics
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is a white to off-white solid. As a hydrochloride salt, it exhibits significantly enhanced aqueous solubility compared to its free base form, a common strategy employed in pharmaceutical development to improve handling and bioavailability.[2]
| Property | Value | Source(s) |
| CAS Number | 18339-49-6 | [3] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 199.12 g/mol | [3] |
| Synonyms | 4-Aminoquinuclidine dihydrochloride | |
| Canonical SMILES | C1N2CCC1(CC2)N.Cl.Cl | |
| Storage | Inert atmosphere, room temperature or 2-8°C |
Core Basic Properties: A Tale of Two Nitrogens
The defining feature of 1-Azabicyclo[2.2.2]octan-4-amine is the presence of two basic nitrogen atoms with distinct chemical environments: a tertiary amine at the bridgehead (N1) and a primary amine at the C4 position. The dihydrochloride salt form indicates that under sufficiently acidic conditions, both amines are protonated.
Structural Influence on Basicity and pKa Estimation
The basicity of an amine is quantified by the pKa of its conjugate acid. Due to the two basic centers, two pKa values (pKa₁ and pKa₂) are expected.
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The Bridgehead Nitrogen (N1): This tertiary amine is part of a rigid bicyclic system. Unlike acyclic amines, nitrogen inversion is completely restricted. The lone pair of electrons is highly accessible, making the bridgehead nitrogen a strong base. The pKa of the parent quinuclidine is approximately 11.0.[4]
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The Primary Amino Group (C4-NH₂): This is a typical primary aliphatic amine. Its basicity will be influenced by the rigid cage structure.
To estimate the pKa values, we can draw a comparison to the structurally related molecule 1,4-Diazabicyclo[2.2.2]octane (DABCO) . DABCO has two bridgehead nitrogens and exhibits pKa values of approximately pKa₁ = 3.0 and pKa₂ = 8.7 .[1][5] In 1-Azabicyclo[2.2.2]octan-4-amine, the bridgehead nitrogen (N1) is expected to be significantly more basic than the second pKa of DABCO, as it does not experience the inductive electron-withdrawing effect from a second nitrogen within the bicyclic system. The primary amine at C4 will be the less basic of the two centers.
Therefore, a reasonable estimation would place pKa₁ (for the C4-NH₃⁺) in the range of 8-9 and pKa₂ (for the N1-H⁺, bridgehead) in the range of 10-11.
Experimental Determination of pKa Values
Accurate pKa determination is critical for building predictive models for drug absorption and for selecting appropriate formulation strategies.
Potentiometric titration is a robust and widely used method for determining pKa values. It involves monitoring the change in pH of a solution of the compound as a titrant is added.[6] For a diamine dihydrochloride, a titration with a strong base (e.g., NaOH) will reveal two equivalence points corresponding to the deprotonation of the two ammonium centers.
Causality Behind the Method: The principle relies on the Henderson-Hasselbalch equation. At the midpoint of each buffer region (i.e., at 0.5 and 1.5 equivalents of added base), the pH of the solution is equal to the pKa of the respective acidic species. This method provides a direct thermodynamic measurement of basicity.
Step-by-Step Methodology: Potentiometric Titration
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Preparation: Accurately weigh approximately 20-40 mg of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride and dissolve it in ~50 mL of deionized, CO₂-free water.
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System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.05 mL).
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Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of NaOH added. The two inflection points in the curve correspond to the equivalence points. The pH at the half-equivalence points (halfway between the start and the first equivalence point, and halfway between the first and second equivalence points) gives the two pKa values. For greater accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
For complex molecules or when site-specific pKa assignment is needed, NMR titration is a powerful technique.[7] It monitors the chemical shift of specific protons or nitrogen atoms as a function of pH. The atoms closest to the protonation/deprotonation site will experience the largest change in their chemical environment and thus the largest shift.
Causality Behind the Method: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Protonation of a nearby amine group alters the electron density, causing a predictable change in the chemical shift. By fitting the chemical shift vs. pH data to the Henderson-Hasselbalch equation, the pKa for that specific site can be determined.
Step-by-Step Methodology: NMR Titration
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Sample Preparation: Prepare a series of ~10-12 samples, each containing an identical concentration of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride in D₂O.
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pH Adjustment: Adjust each sample to a different, precise pD value spanning a wide range (e.g., pD 2 to 12) using DCl and NaOD. Note: pD = pH reading + 0.4.
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NMR Acquisition: Acquire ¹H and/or ¹⁵N-¹H HMBC spectra for each sample under identical conditions.
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Data Analysis: Identify the signals corresponding to protons near the N1 and C4-NH₂ groups (e.g., protons on the carbons adjacent to the nitrogens).
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Curve Fitting: Plot the chemical shift (δ) of each selected proton as a function of pD. Fit the data to the appropriate Henderson-Hasselbalch-derived equation to extract the pKa values for each protonation site.
Stability Profile of the Dihydrochloride Salt
The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Amine hydrochloride salts can be susceptible to certain degradation pathways.[8][9]
Potential Instability Pathways
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Salt Disproportionation: In the presence of certain excipients or moisture, the hydrochloride salt can revert to its free base and hydrochloric acid. This is a significant issue as the free base often has poorer solubility and stability.[8]
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Oxidative Degradation: The free electron pairs on the nitrogen atoms, particularly if disproportionation occurs, can be susceptible to oxidation.[10]
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Hygroscopicity: Amine salts are often hygroscopic, meaning they readily absorb moisture from the air, which can lead to physical instability (e.g., deliquescence) and accelerate chemical degradation.
Caption: Potential instability pathways for amine hydrochloride salts.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a drug substance.
Step-by-Step Methodology: Forced Degradation Study
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Stress Conditions: Prepare solutions of the compound in various media (e.g., 0.1 M HCl, water, 0.1 M NaOH, 3% H₂O₂). Prepare a solid sample for photostability testing.
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Exposure: Expose the solutions to elevated temperatures (e.g., 60-80°C) and the solid sample to light (ICH Q1B guidelines).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and/or Mass Spec detection).
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Evaluation: Quantify the parent compound and any degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting impurities.
Implications for Drug Development
A thorough understanding of the basic properties of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is not merely an academic exercise; it directly informs critical decisions in the drug development pipeline.[2][11]
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Formulation: The pKa values dictate the pH at which the compound is ionized. Since the ionized form is typically more water-soluble, formulations must be buffered to a pH well below the lowest pKa to ensure complete dissolution and prevent precipitation.[11]
-
Absorption: The charge state of the molecule affects its ability to cross biological membranes. According to the pH-partition hypothesis, the un-ionized (free base) form is more lipid-soluble and more readily absorbed. The interplay between dissolution (favoring the salt form) and absorption (favoring the free base form) must be carefully managed.
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Excipient Compatibility: As basic compounds, the amine centers can react with acidic excipients, potentially leading to instability or the formation of new adducts. Compatibility studies are therefore essential.[9]
Conclusion
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is a compound whose utility is intrinsically linked to its basic properties. The presence of two distinct nitrogen atoms within a rigid framework creates a unique physicochemical profile that must be thoroughly characterized. By employing robust methodologies such as potentiometric titration, NMR studies, and forced degradation, researchers can elucidate the pKa, solubility, and stability of this molecule. This knowledge is the foundation for rational drug design, enabling the development of safe, stable, and efficacious medicines for patients.
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